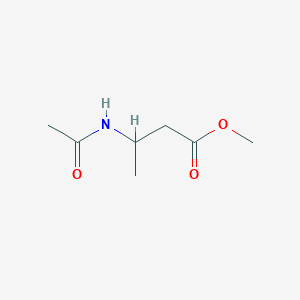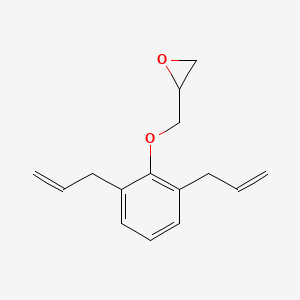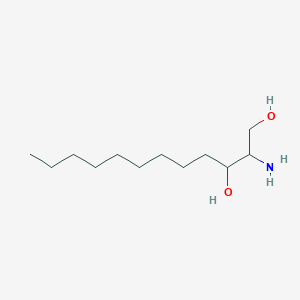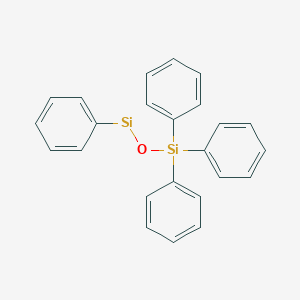
2,2,6-Trimethyl-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6-Trimethyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C8H14O It is a derivative of dihydropyran, characterized by the presence of three methyl groups at positions 2 and 6 on the pyran ring
准备方法
Synthetic Routes and Reaction Conditions
2,2,6-Trimethyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of isobutyraldehyde with 2-methyl-1,3-butadiene in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.
化学反应分析
Types of Reactions
2,2,6-Trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The methyl groups on the pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyran derivatives.
Substitution: Formation of various substituted pyran derivatives.
科学研究应用
2,2,6-Trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methyl groups, which can stabilize or destabilize reaction intermediates.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler derivative without the methyl groups.
2,3-Dihydro-4H-pyran: Another isomer with different hydrogenation.
Tetrahydropyran: A fully saturated derivative.
Uniqueness
2,2,6-Trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. These modifications make it distinct from other pyran derivatives and enhance its utility in various applications.
属性
CAS 编号 |
37642-94-7 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
2,2,6-trimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C8H14O/c1-7-5-4-6-8(2,3)9-7/h5H,4,6H2,1-3H3 |
InChI 键 |
XOFPNIVQINAROR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


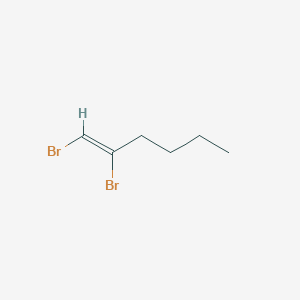


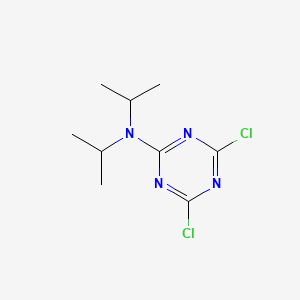
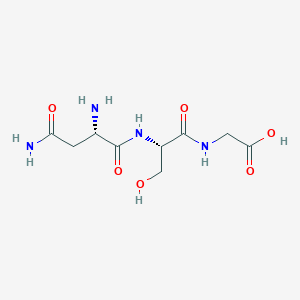

![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)


